molecular formula C24H50NO6P B3055965 Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium CAS No. 68124-68-5

Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium

Cat. No. B3055965
CAS RN: 68124-68-5
M. Wt: 479.6 g/mol
InChI Key: BNPIZQMQRQGCAL-UHFFFAOYSA-N
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Description

Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium is a useful research compound. Its molecular formula is C24H50NO6P and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quat-Primer Polymers

Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium has been utilized in the synthesis of 'quat-primer polymers'. These polymers are known for their ability to attach to surfaces. For example, upon spin coating on highly oriented pyrolytic graphite, these polymers create a thin, durable film. This application showcases the polymer's potential in surface modification technologies (Goel, Beginn, Mourran, & Möller, 2008).

Polymers with Specific Adhesion Properties

Another application is in the development of polymers with specific adhesion properties, particularly for surface modification. These polymers can effectively coat negatively charged surfaces due to their polyelectrolyte interaction capabilities. This feature is beneficial in various industrial and scientific contexts, including the development of materials with unique surface properties (Pasquier, Keul, & Moeller, 2005).

Safety Assessment in Food Contact Materials

The compound has been assessed for safety in food contact materials. It is used as a polymer production aid in the manufacture of fluoropolymers. The safety assessment concluded that there is no concern for the consumer when used under specific conditions, like high-temperature processes. This application underscores its relevance in food safety and packaging industries (Flavourings, 2014).

Ammonium-Functionalized Polymers

Additionally, it's used in the synthesis of ammonium-functionalized polymers. These polymers interact with negatively charged surfaces and have potential applications in specialized surface modifications. Their properties like hydrophobicity and cationic nature make them suitable for antibacterial effects and other industrial applications (Novi, Mourran, Keul, & Möller, 2006).

Solubilization of Carbon Nanotubes

In a related field, derivatives of this compound have been explored for solubilizing single-walled carbon nanotubes in water. This research highlights the potential of this compound in the field of nanotechnology, particularly in creating solutions that enable the easier handling and processing of carbon nanotubes (Tomonari, Murakami, & Nakashima, 2006).

properties

IUPAC Name

(2-pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-28-21-23(31-24)22-30-32(26,27)29-20-19-25(2,3)4/h23-24H,5-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPIZQMQRQGCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1OCC(O1)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987598
Record name (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium

CAS RN

68124-68-5
Record name Ethanaminium, 2-[[hydroxy[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]-N,N,N-trimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-[[oxido[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]ethyl]ammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.315
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium
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Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium
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Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium

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